molecular formula C12H17NO2 B14847347 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide

Cat. No.: B14847347
M. Wt: 207.27 g/mol
InChI Key: ILOYZSORTKMQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.271 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with isopropylamine and dimethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-10(7-11(14)6-9)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

ILOYZSORTKMQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.